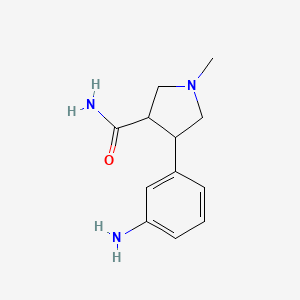![molecular formula C25H21N3O2 B2984066 3-(3,4-dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-67-2](/img/structure/B2984066.png)
3-(3,4-dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,4-dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a bicyclic system with a pyrazole ring fused to a quinoline. The 3,4-dimethoxyphenyl and p-tolyl groups are aromatic substituents attached to this core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the pyrazoloquinoline core and the aromatic rings of the substituents. The presence of the methoxy groups (-OCH3) and the methyl group (-CH3) on the aromatic rings would also influence the compound’s chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the aromatic systems and the functional groups present. The electron-donating methoxy groups could potentially make the aromatic rings more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of the aromatic rings and the fused ring system would likely make the compound relatively stable and low in reactivity. The compound is likely to be insoluble in water but soluble in organic solvents due to its large number of carbon atoms .Applications De Recherche Scientifique
Cytotoxic Activity and Synthesis
One study focuses on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting compounds with significant growth inhibitory properties against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia. The 2-(3,4-dimethoxyphenyl) derivatives demonstrated potent cytotoxicity, suggesting their potential in cancer therapy (Deady et al., 2003).
Facile and Ecofriendly Synthesis
Another study introduces a microwave-assisted, multi-component protocol for synthesizing novel pyrazolo-[3,4-b]-quinoline derivatives under green conditions. This method emphasizes operational simplicity, mild reaction conditions, and high yields, which are beneficial for creating various derivatives for further scientific exploration (Khumalo et al., 2019).
Photophysics and Molecular Logic Switches
Research into the photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline explores their potential in molecular logic switches. These derivatives demonstrate interesting behaviors such as solvatochromism and acidochromism, which could be applied in the development of optical materials and sensors (Uchacz et al., 2016).
Quantum-Chemical Simulations
Optical absorption measurements and quantum-chemical simulations on pyrazolo[3,4-b]quinoline derivatives provide insights into their electronic structures and absorption spectra. Such studies contribute to the understanding of these compounds' optical properties, useful in designing materials for electronic and photonic applications (Koścień et al., 2003).
Reversible Quenching of Fluorescence
Investigation into the reversible quenching of fluorescence by protonation in pyrazolo[3,4-b]quinoline derivatives reveals their potential as fluorescent materials for light-emitting devices. Their stability and reversible quenching process under specific conditions highlight their applicability in optical and electronic devices (Mu et al., 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-16-8-11-18(12-9-16)28-25-19-6-4-5-7-21(19)26-15-20(25)24(27-28)17-10-13-22(29-2)23(14-17)30-3/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIHARQYKGQLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2983984.png)
![2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid](/img/structure/B2983989.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2983990.png)

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2983992.png)
![[2-(Methoxymethyl)oxolan-2-yl]methanol](/img/structure/B2983994.png)


![Tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2983999.png)

![2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2984002.png)

![3-(4-fluorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2984004.png)
![(2,4-Dichlorophenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2984005.png)